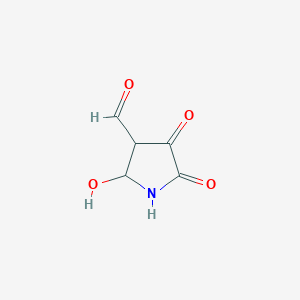
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s unique structure, featuring both hydroxyl and dioxo functional groups, makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,3-dioxopyrrolidines with aldehydes . The reaction typically requires mild conditions and can be catalyzed by acids or bases. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming various derivatives. Major products formed from these reactions include pyrrolidine-2,5-diones and other heterocyclic compounds .
Scientific Research Applications
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as antibacterial and anticancer agents . The compound is also used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde involves its interaction with various molecular targets. The compound’s hydroxyl and dioxo groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones . While these compounds share a similar core structure, this compound is unique due to its additional functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C5H5NO4 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C5H5NO4/c7-1-2-3(8)5(10)6-4(2)9/h1-2,4,9H,(H,6,10) |
InChI Key |
DMIZUUWHIADKDK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1C(NC(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



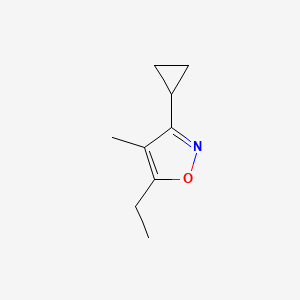
![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
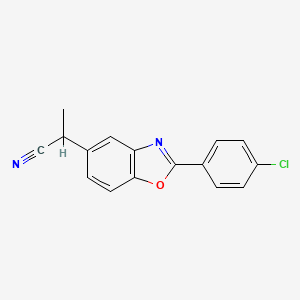
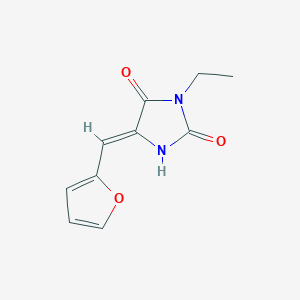
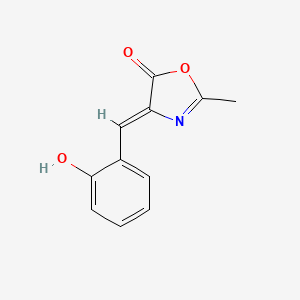
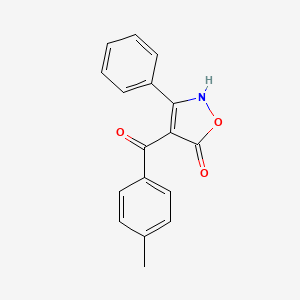


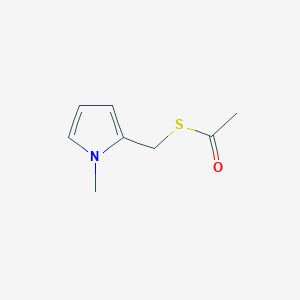
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
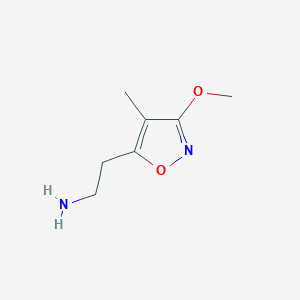
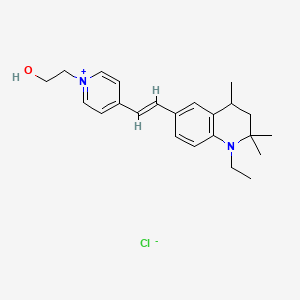
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)
